molecular formula C36H32N2O4S B1674028 FR-233074 CAS No. 262596-45-2

FR-233074

Cat. No. B1674028
Key on ui cas rn: 262596-45-2
M. Wt: 588.7 g/mol
InChI Key: FQRVOFIZNRSQSH-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NS(=O)(=O)Cc1ccccc1)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1

Identifiers

REACTION_SMILES
[CH2:46]([N:47]=[C:48]=[N:49][CH2:50][CH2:51][CH2:52][N:53]([CH3:54])[CH3:55])[CH3:56].[CH3:62][N:63]([CH3:64])[c:65]1[cH:66][cH:67][n:68][cH:69][cH:70]1.[CH3:71][CH2:72][O:73][C:74]([CH3:75])=[O:76].[ClH:45].[O:57]=[CH:58][N:59]([CH3:60])[CH3:61].[c:1]1(-[c:7]2[n:8][c:9]([C:18]3=[CH:23][CH2:22][CH2:21][CH2:20][CH:19]3[CH2:24][c:25]3[cH:26][c:27]([C:28](=[O:29])[OH:30])[cH:31][cH:32][cH:33]3)[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:34]1([CH2:40][S:41](=[O:42])(=[O:43])[NH2:44])[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[c:1]1(-[c:7]2[n:8][c:9]([C:18]3=[CH:23][CH2:22][CH2:21][CH2:20][CH:19]3[CH2:24][c:25]3[cH:26][c:27]([C:28](=[O:29])[NH:44][S:41]([CH2:40][c:34]4[cH:35][cH:36][cH:37][cH:38][cH:39]4)(=[O:42])=[O:43])[cH:31][cH:32][cH:33]3)[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)c1ccncc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O
Name
O=C(O)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NS(=O)(=O)Cc1ccccc1

Outcomes

Product
Name
O=C(NS(=O)(=O)Cc1ccccc1)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
Type
product
Smiles
O=C(NS(=O)(=O)Cc1ccccc1)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.